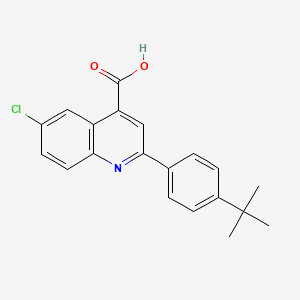

2-(4-叔丁基苯基)-6-氯喹啉-4-羧酸

描述

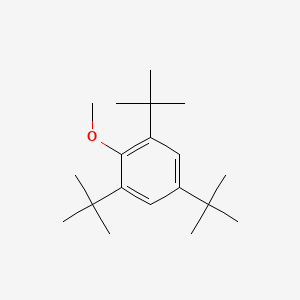

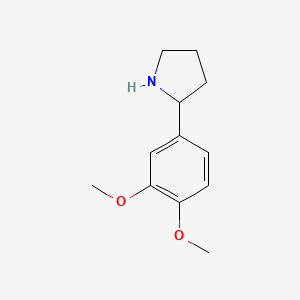

The compound of interest, 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The tert-butyl group attached to the phenyl ring and the chloroquinoline carboxylic acid moiety suggest potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in various studies. For instance, a tandem conjugate addition/cyclization protocol has been used for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, where condensation of tert-butyl (E)-3-(2'-aminophenyl)propenoate with aromatic aldehydes followed by addition of lithium amide initiates the reaction to generate the desired products with high diastereoselectivity and enantioselectivity . Another study describes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, via condensation and cyclodehydration, followed by aqueous hydrolysis . Additionally, the synthesis of 2-tert-butyl-8-hydroxyquinoline involves a direct reaction with tert-butyl-lithium or a cyclization reaction of o-aminophenol with a chloro-substituted aldehyde .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was confirmed by these methods, revealing aromatic π-stacking interactions and hydrogen bonding that stabilize the structure in the solid state . These structural features are crucial for understanding the chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, for example, involves condensation and cyclization of benzaldehyde, pyruvic acid, and aniline derivatives, followed by substitution with different amines under microwave irradiation . These reactions are essential for the modification of the quinoline scaffold and the introduction of functional groups that can enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents like the tert-butyl group and halogens can affect the compound's solubility, boiling and melting points, and stability. The introduction of functional groups can also impact the acidity or basicity of the compound, as well as its ability to participate in hydrogen bonding and other non-covalent interactions. These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

科学研究应用

合成和结构研究

海洋药物合成研究:合成 6-叔丁基-4-苯基-4H-色烯-2-羧酸(研究抗肿瘤抗生素四氢异喹啉天然产物中的关键中间体)值得注意。该合成涉及特定酯和酚的缩合,然后进行环脱水和水解,展示了该化合物在海洋药物研究中的潜力 (李等人,2013)。

叔丁氧羰基化试剂开发:将 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 用作酚和芳香羧酸等底物的叔丁氧羰基化试剂展示了另一种应用。这突出了该化合物在温和条件下促进化学选择性反应中的作用 (斋藤等人,2006)。

光致变色和热致变色性质

- 螺衍生物研究:5-氨基-4-氯喹啉与特定化合物反应,得到具有光致变色和热致变色性质的衍生物。这表明 2-(4-叔丁基苯基)-6-氯喹啉-4-羧酸衍生物在材料科学中的潜力,特别是在开发响应光或温度变化而变色的物质方面 (科米萨罗夫等人,1997)。

抗菌应用

抗菌剂合成:各种研究探索了合成具有潜在抗菌性质的喹啉衍生物。例如,超声促进合成新型 2-氯喹啉-4-嘧啶羧酸酯衍生物及其对革兰氏阳性菌和革兰氏阴性菌的适度抗菌活性 (巴拉吉等人,2013),以及具有显着抗菌活性的 2-苯基-7-取代喹啉-4-羧酸衍生物的创建 (巴特和阿格拉瓦尔,2010),证明了该化合物在开发新型抗菌剂方面的重要性。

抗结核活性:5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺等新型衍生物的合成作为抗结核剂显示出有希望的结果,进一步证明了该化合物在药物化学中的潜力 (马尔瓦迪等人,2020)。

其他化学转化

二氢喹啉衍生物的形成:甲基 3-(芳基氨基)丙烯酸酯与氢碘酸反应生成 1,2-二氢喹啉-3-羧酸衍生物,显示了该化合物在有机合成中的用途,特别是在生成结构复杂的分子方面 (松本等人,2010)。

偶氮分散染料合成:6-丁基-4-羟基喹啉-2-(1H)-酮在偶氮分散染料合成中的应用突出了该化合物在染料和颜料化学中的应用,有助于开发具有特定着色性能的新材料 (鲁夫查希和穆罕默德尼亚,2014)。

安全和危害

未来方向

属性

IUPAC Name |

2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18/h4-11H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDONGYNAKBHELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163420 | |

| Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid | |

CAS RN |

590355-49-0 | |

| Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)

![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)

![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)